Cas no 1779746-99-4 (Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)-)
Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)-
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- Inchi: 1S/C10H11ClO3S/c11-15(12,13)7-8-2-1-3-10(6-8)14-9-4-5-9/h1-3,6,9H,4-5,7H2
- InChI Key: LOZIAQZXKVRAIU-UHFFFAOYSA-N
- SMILES: C1(CS(Cl)(=O)=O)=CC=CC(OC2CC2)=C1
Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681337-0.05g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 0.05g |
$1020.0 | 2023-03-11 | ||
| Enamine | EN300-681337-0.1g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 0.1g |
$1068.0 | 2023-03-11 | ||
| Enamine | EN300-681337-0.25g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 0.25g |
$1117.0 | 2023-03-11 | ||
| Enamine | EN300-681337-0.5g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 0.5g |
$1165.0 | 2023-03-11 | ||
| Enamine | EN300-681337-1.0g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-681337-2.5g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 2.5g |
$2379.0 | 2023-03-11 | ||
| Enamine | EN300-681337-5.0g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 5.0g |
$3520.0 | 2023-03-11 | ||
| Enamine | EN300-681337-10.0g |
(3-cyclopropoxyphenyl)methanesulfonyl chloride |
1779746-99-4 | 10.0g |
$5221.0 | 2023-03-11 |
Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)-
Recent Advances in the Application of Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- (CAS: 1779746-99-4) in Chemical Biology and Pharmaceutical Research
Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- (CAS: 1779746-99-4) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This sulfonyl chloride derivative is particularly valued for its role as a key intermediate in the synthesis of bioactive molecules and its potential in drug discovery. The compound's unique structural features, including the cyclopropoxy moiety, contribute to its reactivity and utility in various chemical transformations. Recent studies have explored its applications in the development of novel therapeutic agents, highlighting its importance in modern medicinal chemistry.
One of the most notable applications of Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- is its use in the synthesis of sulfonamide-based compounds, which are widely recognized for their pharmacological properties. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the cyclopropoxy group in this sulfonyl chloride derivative enhances its ability to interact with biological targets, making it a valuable building block in drug design. Recent research has demonstrated its efficacy in the development of inhibitors targeting specific enzymes involved in disease pathways, such as proteases and kinases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- as a key intermediate in the synthesis of a series of novel sulfonamide derivatives with potent inhibitory activity against carbonic anhydrase IX (CA IX), a well-established target for anticancer therapy. The study reported that the cyclopropoxy group played a critical role in enhancing the binding affinity of the inhibitors to the active site of CA IX, leading to improved therapeutic efficacy. These findings underscore the compound's potential in the design of targeted cancer therapies.
Another significant application of this compound lies in its use in proteomics research. Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- has been employed as a reactive probe for labeling and identifying cysteine residues in proteins. This approach, known as activity-based protein profiling (ABPP), enables researchers to study protein function and interactions in complex biological systems. A recent study in Nature Chemical Biology highlighted the use of this compound in mapping the cysteine proteome of cancer cells, providing insights into novel drug targets and mechanisms of drug resistance.
Beyond its applications in drug discovery and proteomics, Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- has also been explored in the field of chemical biology for the development of covalent inhibitors. Covalent inhibitors, which form irreversible or reversible covalent bonds with their target proteins, have gained traction due to their potential for high selectivity and prolonged pharmacological effects. The sulfonyl chloride moiety in this compound serves as an excellent electrophile for covalent modification of nucleophilic residues in proteins. Recent advancements in this area have demonstrated its utility in designing covalent inhibitors for challenging targets, such as KRAS mutants, which are notoriously difficult to drug.
Despite its promising applications, the handling and use of Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- require careful consideration due to its reactive nature. Proper safety measures, including the use of protective equipment and controlled reaction conditions, are essential to ensure its effective and safe utilization in laboratory settings. Additionally, researchers must account for potential side reactions and stability issues when incorporating this compound into synthetic pathways.
In conclusion, Benzenemethanesulfonyl chloride, 3-(cyclopropyloxy)- (CAS: 1779746-99-4) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to proteomics. Its unique structural features and reactivity make it a versatile intermediate for the synthesis of bioactive molecules and covalent inhibitors. Ongoing research continues to uncover new opportunities for this compound, further solidifying its role in advancing therapeutic development and understanding biological systems. Future studies are expected to explore its potential in emerging areas, such as targeted protein degradation and precision medicine, paving the way for innovative treatments and diagnostic tools.
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